2-Fluoro-4-methylbenzenesulfinic acid sodium salt
Description
2-Fluoro-4-methylbenzenesulfinic acid sodium salt is an organosulfur compound with the sodium sulfinate (-SO₂⁻Na⁺) functional group attached to a benzene ring substituted with fluorine (F) at the ortho (2nd) position and a methyl (CH₃) group at the para (4th) position. This compound is part of the benzenesulfinic acid salt family, which finds applications in organic synthesis, pharmaceuticals, and materials science due to its reactivity as a nucleophile or reducing agent . The fluorine atom enhances the compound’s electrophilicity, while the methyl group contributes steric bulk and modulates electronic effects.
Properties
IUPAC Name |
sodium;2-fluoro-4-methylbenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVALZZQLFDKEP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)[O-])F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233501-71-7 | |
| Record name | sodium 2-fluoro-4-methylbenzene-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methylbenzenesulfinic acid sodium salt typically involves the sulfonation of 2-fluoro-4-methylbenzene. The process begins with the introduction of a sulfinic acid group to the aromatic ring, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylbenzenesulfinic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed
Oxidation: 2-Fluoro-4-methylbenzenesulfonic acid.
Reduction: 2-Fluoro-4-methylbenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
1. Synthesis of Pharmaceuticals
2-Fluoro-4-methylbenzenesulfinic acid sodium salt is utilized in the synthesis of various pharmaceutical compounds. Its sulfinic acid group acts as a nucleophile in electrophilic aromatic substitutions, enabling the introduction of diverse functional groups into aromatic systems.
Case Study : In a study focusing on the synthesis of bromodomain inhibitors, this compound was employed to create selective inhibitors targeting specific bromodomains involved in cancer signaling pathways. These inhibitors demonstrated significant efficacy in reducing c-Myc expression and inhibiting NF-kB signaling .
2. Agrochemical Development
The compound is also used in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides. Its ability to modify aromatic compounds makes it valuable for creating active ingredients with enhanced biological activity.
Biological Applications
1. Selective Inhibition Studies
Research has shown that derivatives of this compound can selectively inhibit certain proteins involved in disease pathways. For instance, its derivatives have been tested for their effects on BRD4 bromodomains, which are crucial in regulating gene expression related to cancer .
Mechanism of Action
The mechanism of action of 2-fluoro-4-methylbenzenesulfinic acid sodium salt involves its interaction with molecular targets through its sulfinic acid group. This group can participate in redox reactions, acting as an electron donor or acceptor. The compound’s effects are mediated through its ability to modify the chemical environment, potentially influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzenesulfinic Acid Sodium Salts
Substituent Effects on Reactivity and Acidity
Electron-Withdrawing Groups (Cl, CF₃, Br):
- Chlorine and trifluoromethyl groups increase the acidity of the sulfinic acid (-SO₂H) by stabilizing the conjugate base via inductive effects. For example, 2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt (MW 266.60) is expected to exhibit higher reactivity in electrophilic substitutions compared to the target compound due to the strong electron-withdrawing CF₃ group .
- Bromine, being less electronegative than Cl but bulkier, may reduce solubility in polar solvents .
Electron-Donating Groups (CH₃):
Positional Isomerism
- 4-Chloro-2-fluorobenzenesulfinic acid sodium salt (CAS 1233505-92-4) demonstrates how substituent positions influence properties. The para-Cl and ortho-F arrangement creates distinct steric and electronic effects compared to the target’s ortho-F and para-CH₃. The reversed substituent positions may alter solubility and interaction with biological targets .
Research Findings and Data
Reduction Reactions
Studies on sodium salts of nitroarenes (e.g., 2-nitrophenol-4-sulfonic acid sodium salt) reveal that electron-withdrawing substituents accelerate reduction rates with sulfides . While these studies focus on sulfonic acids, analogous trends likely apply to sulfinic acids. For example, the target compound’s methyl group may slow reduction compared to chloro-substituted derivatives.
Biological Activity
2-Fluoro-4-methylbenzenesulfinic acid sodium salt, with the molecular formula , is a sulfinic acid derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a fluorine atom and a sulfinic acid group, suggests various interactions within biological systems. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₇FO₂S
- Molecular Weight : 174.19 g/mol
- CAS Number : 50998763
- SMILES Notation : CC1=CC(=C(C=C1)S(=O)O)F
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to modulate enzyme activity and influence metabolic pathways through the following mechanisms:
- Enzyme Inhibition : The sulfinic acid group may act as a competitive inhibitor for certain enzymes, altering their activity and affecting downstream metabolic processes.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence the production of ROS, which are critical in cell signaling and apoptosis.
- Antioxidant Activity : Some studies suggest that sulfinic acids can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Studies
Research on the biological activity of this compound has focused on its effects on various cell types and conditions. Below are summarized findings from relevant studies:
Table 1: Summary of Biological Activity Studies
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Cancer Research : A study demonstrated that treatment with the compound led to significant apoptosis in human cancer cell lines, suggesting its potential as an anti-cancer agent through enzyme inhibition pathways.
- Parasitology : Research involving Leishmania spp. indicated that the compound effectively inhibited parasite growth, proposing its use as a novel treatment for leishmaniasis by modulating oxidative stress levels.
- Neuroprotection : In neuronal cell models, the compound exhibited protective effects against oxidative damage, indicating potential applications in neurodegenerative diseases.
Q & A
Q. What are the standard methods for synthesizing 2-fluoro-4-methylbenzenesulfinic acid sodium salt?
Synthesis typically involves sulfonation and subsequent reduction. A common approach includes reacting 2-fluoro-4-methylbenzenesulfonyl chloride with sodium sulfite (Na₂SO₃) in aqueous sodium bicarbonate (pH 7–9) under reflux. The reaction is monitored via pH control, and the product is isolated via acidification, filtration, and recrystallization . Solubility testing (e.g., in water or ethanol) is recommended to confirm purity and salt classification .
Q. How can the solubility and stability of this compound be experimentally validated?
- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) at ambient and elevated temperatures, following protocols for soluble salt classification .
- Stability : Conduct thermal gravimetric analysis (TGA) and monitor decomposition under varying pH and light exposure. Use HPLC to track degradation products .
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR : Analyze ¹H/¹³C NMR to confirm aromatic proton environments and fluorine coupling patterns.
- IR Spectroscopy : Identify sulfinic acid (S-O) stretches (~1050 cm⁻¹) and methyl/fluoro groups.
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?
Advanced purification methods include:
- Membrane separation : Use nanofiltration to isolate the sodium salt from unreacted precursors .
- Acid-base extraction : Adjust pH to precipitate impurities while retaining the target compound in solution .
Q. What strategies resolve contradictions in reported reactivity data (e.g., sulfinic acid group stability)?
Q. How does the fluorine substituent influence electrophilic substitution reactions in this compound?
Fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to the sulfinic acid group. Experimental validation involves nitration or halogenation reactions followed by HPLC/¹⁹F NMR analysis to track regioselectivity .
Methodological & Theoretical Frameworks
Q. What experimental designs are optimal for studying catalytic applications of this compound?
- Design : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity) in cross-coupling reactions.
- Analysis : Monitor reaction progress via in-situ Raman spectroscopy and quantify yields via GC-MS .
Q. How can this compound be integrated into green chemistry workflows?
- Solvent selection : Replace traditional solvents (DMF) with biodegradable ionic liquids.
- Waste minimization : Implement flow chemistry to reduce reagent excess and enable real-time byproduct removal .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing inconsistent catalytic performance data?
- Multivariate regression : Correlate reaction conditions (pH, temperature) with yield/selectivity.
- Principal Component Analysis (PCA) : Identify dominant variables causing variability .
Q. How should researchers contextualize findings within existing sulfinic acid chemistry theories?
Link results to Hammett substituent constants (σ values) to explain electronic effects of the 2-fluoro-4-methyl groups. Compare with analogous compounds (e.g., 4-chloro derivatives) to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
